Cas no 959-26-2 (Bis(2-hydroxyethyl) terephthalate)

Bis(2-hydroxyethyl) terephthalate structure
959-26-2 structure
Product name:Bis(2-hydroxyethyl) terephthalate
CAS No:959-26-2
MF:C12H14O6
MW:254.235964298248
MDL:MFCD00081066
CID:804603
PubChem ID:87560957

Bis(2-hydroxyethyl) terephthalate Chemical and Physical Properties

Names and Identifiers

    • Bis(2-hydroxyethyl) Terephthalate
    • 1,4-Benzenedicarboxylicacid, 1,4-bis(2-hydroxyethyl) ester
    • BHET
    • Terephthalic Acid Bis(2-hydroxyethyl) Ester
    • 1,4-benzenedicarboxylic acid, bis(2-hydroxyethyl) ester
    • bis(beta-hydroxyethyl) terephthalate
    • bis(ethylene glycol) terephthalate
    • bis(hydroxyethyl) terephthalate
    • Bis(2-hydroxyethyl)terephthalate
    • QPKOBORKPHRBPS-UHFFFAOYSA-N
    • J61IL5R964
    • bis-(2-hydroxyethyl) terephthalate
    • TEREPHTHALICACIDBIS(2-HYDROXYETHYL)ESTER
    • 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester
    • Glycol terephthalate
    • Terephthalic acid, bis(2-hydroxyethyl) ester
    • bis(2-hydroxyeth
    • 1,4-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester (9CI)
    • Ethylene glycol, terephthalate (2:1) (8CI)
    • Terephthalic acid, bis(2-hydroxyethyl) ester (6CI, 8CI)
    • B 419409
    • BHET(J)
    • BHET-N
    • Bis(2-hydroxyethyl) 1,4-benzenedicarboxylate
    • Bis(β-hydroxyethyl) terephthalate
    • Di-2-hydroxyethyl terephthalate
    • Nisso BHET
    • Terephthalic acid diethylene glycol ester
    • Terephthalic acid diglycol ester
    • CHEBI:231672
    • Bis(2-hydroxyethyl) Terephthalate (>80%)
    • bis-(beta-hydroxyethyl)-terephthalate
    • bis(2-hydroxyethyl) benzene-1,4-dicarboxylate
    • F71477
    • HSDB 5775
    • bis(2-hydroxyethyl)benzene-1,4-dicarboxylate
    • C8X
    • MFCD00081066
    • DB-129735
    • ETHYLENE GLYCOL, TEREPHTHALATE (2:1)
    • BHET; BHET(J); BHET-N
    • 1,4-bis(hydroxyethyl) terephthalate
    • bis (2-hydroxyethyl) terephthalate
    • 41479-14-5
    • LINEAR PET MONOMER + BHT, 1ST SERIES
    • Bis(-hydroxyethyl) terephthalate
    • Bis(2-hydroxyethyl) terephthalate #
    • NS00022907
    • bis-hydroxylethyl terephthalate
    • UNII-J61IL5R964
    • bis-(2-hydroxyethyl)-terephthalate
    • EINECS 213-497-6
    • Q865947
    • BIS(.BETA.-HYDROXYETHYL) TEREPHTHALATE [HSDB]
    • 959-26-2
    • BS-49322
    • SY057424
    • DTXSID3052644
    • SCHEMBL26378
    • B3429
    • 1,4-bis(2-hydroxyethyl) benzene-1,4-dicarboxylate
    • bishydroxyethylterephthalate
    • Bis(2-hydroxyethyl) terephthalate
    • MDL: MFCD00081066
    • Inchi: 1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2
    • InChI Key: QPKOBORKPHRBPS-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C(OCCO)=O)=CC=1)OCCO

Computed Properties

  • Exact Mass: 254.07900
  • Monoisotopic Mass: 254.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.1
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2163 (rough estimate)
  • Melting Point: 104.0 to 111.0 deg-C
  • Boiling Point: 317.45°C (rough estimate)
  • Flash Point: 172.0±19.4 °C
  • Refractive Index: 1.4790 (estimate)
  • PSA: 93.06000
  • LogP: -0.01520
  • Solubility: Not determined

Bis(2-hydroxyethyl) terephthalate Security Information

Bis(2-hydroxyethyl) terephthalate Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Bis(2-hydroxyethyl) terephthalate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B443860-25g
Bis(2-hydroxyethyl) Terephthalate
959-26-2
25g
$ 81.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
465151-100G
Bis(2-hydroxyethyl) terephthalate
959-26-2
100G
¥781.19 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
465151-500G
Bis(2-hydroxyethyl) terephthalate
959-26-2
500G
¥1880.33 2022-02-24
Cooke Chemical
A1492612-25G
Bis(2-hydroxyethyl) Terephthalate
959-26-2 >85.0%(HPLC)
25g
RMB 119.20 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110723-500g
Bis(β-hydroxyethyl) terephthalate
959-26-2 85%
500g
¥1666.00 2024-04-23
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3429-100g
Bis(2-hydroxyethyl) Terephthalate
959-26-2 >85.0%(NMR)
100g
¥490.00 2024-04-15
abcr
AB141844-25g
Terephthalic acid bis(2-hydroxyethyl) ester, 85%; .
959-26-2 85%
25g
€44.90 2024-04-15
abcr
AB141844-500g
Terephthalic acid bis(2-hydroxyethyl) ester, 85%; .
959-26-2 85%
500g
€139.10 2024-04-15
1PlusChem
1P003OPD-100g
Bis(2-hydroxyethyl) Terephthalate
959-26-2 >85%(HPLC)
100g
$103.00 2024-04-19
A2B Chem LLC
AB71185-1g
Bis(2-hydroxyethyl) Terephthalate
959-26-2 >85%(HPLC)
1g
$18.00 2024-07-18

Bis(2-hydroxyethyl) terephthalate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Pyrrolidinium, 1-ethyl-2-oxo-1-(6-sulfohexyl)-, sulfate (1:1) ;  8 h, 0.1 MPa, 160 °C
Reference
Preparation of sulfonic acid functionalized pyrrolidone ionic liquid catalysts and its application in esterification reaction
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 80 °C; 30 min, 80 °C
1.2 Catalysts: Triethylamine Solvents: Water ;  24 h, 180 °C
Reference
Catalytic Fabric Recycling: Glycolysis of Blended PET with Carbon Dioxide and Ammonia
Yang, Yang ; Sharma, Shriaya; Di Bernardo, Carlo; Rossi, Elisa; Lima, Rodrigo ; et al, ACS Sustainable Chemistry & Engineering, 2023, 11(30), 11294-11304

Production Method 3

Reaction Conditions
1.1 Catalysts: Cobalt iron oxide (CoFe2O4) ,  1H-Imidazolium, 1-butyl-3-(9-carboxynonyl)-, acetate (1:1) ;  2.5 h, 205 °C
Reference
Glycolysis of polyethylene terephthalate: Magnetic nanoparticle CoFe2O4 catalyst modified using ionic liquid as surfactant
Wang, Tianlin; Zheng, Yue; Yu, Guangren; Chen, Xiaochun, European Polymer Journal, 2021, 155,

Production Method 4

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3-butyl-1-methyl-, (T-4)-tetrachlorocobaltate(2-) (2:1) Solvents: Ethylene glycol ;  1.5 h, 175 °C
Reference
First-Row Transition Metal-Containing Ionic Liquids as Highly Active Catalysts for the Glycolysis of Poly(ethylene terephthalate) (PET)
Wang, Qian; Geng, Yanrong; Lu, Xingmei; Zhang, Suojiang, ACS Sustainable Chemistry & Engineering, 2015, 3(2), 340-348

Production Method 5

Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) (metal heteroatom-doped) ,  Molybdenum Solvents: Ethylene glycol ;  1 h, rt → 180 °C
Reference
Method for alcoholysis of waste polyethylene terephthalate (PET) with ethylene glycol under catalysis of metal heteroatom-doped zinc oxide
, China, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Cyanamide Solvents: Ethylene glycol ;  5 h, 190 °C
Reference
Cyanamide as a Highly Efficient Organocatalyst for the Glycolysis Recycling of PET
Wang, Zishuai; Jin, Yu; Wang, Yaoqiang; Tang, Zequn; Wang, Shaojie; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(24), 7965-7973

Production Method 7

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, 2-hydroxypropanoate (1:1) ;  10 h, 0.115 MPa, 200 °C
Reference
Preparation of sulfonic acid functionalized imidazolium ionic liquid catalysts and its and application
, China, , ,

Production Method 8

Reaction Conditions
1.1 20 min, 10 atm, 290 °C
Reference
Depolymerization method of polyester, and recovery process of polyester raw material monomers using the solution polymerization process
, Japan, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: Zinc acetate ;  8 h, rt → 190 °C
Reference
Synthesis and evaluation of bifunctional monomers derived from postindustrial PET as crosslinking agents for acrylic monomers
Cruz-Aguilar, A.; Coreno, J.; Herrera-Gonzalez, A. M., Advanced Materials Research (Durnten-Zurich, 2014, 976, 59-63

Production Method 10

Reaction Conditions
1.1 Catalysts: Manganese oxide (Mn3O4) ,  Aluminum magnesium oxide (Al2MgO4) ;  3 h, 190 °C
Reference
Highly porous magnesium aluminum oxide spinel-supported manganese oxide as reusable catalyst for glycolysis of postconsumer PET waste
Zhang, Haoxiang; Choi, Jong In; Choi, Jung-Weon; Jeong, Se-Min; Lee, Pyung-Soo; et al, Journal of Industrial and Engineering Chemistry (Amsterdam, 2022, 115, 251-262

Production Method 11

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  3-Methylimidazolium chloride (reaction product with Ferric chloride) Solvents: Ethylene glycol ;  24 h, 190 °C
Reference
Paramagnetic ionic liquid-coated SiO2@Fe3O4 nanoparticles-The next generation of magnetically recoverable nanocatalysts applied in the glycolysis of PET
Cano, Israel ; Martin, Carmen; Fernandes, Jesum Alves; Lodge, Rhys W.; Dupont, Jairton ; et al, Applied Catalysis, 2020, 260,

Production Method 12

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide ,  Phosphonic acid, [2,4-bis(trimethoxysilyl)butyl]-, diethyl ester, polymer with d… Solvents: Benzene ;  2 h, rt
1.2 2 h, 160 °C
Reference
Supported catalysts based on phosphonate-functionalized siloxanes and metal compounds
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Ethylene glycol ;  30 min, 210 °C
Reference
Fe3O4 Nanodispersions as Efficient and Recoverable Magnetic Nanocatalysts for Sustainable PET Glycolysis
Sun, Qian ; Zheng, Yuan-Yuan; Yun, Ling-Xia; Wu, Hao; Liu, Rong-Kun; et al, ACS Sustainable Chemistry & Engineering, 2023, 11(19), 7586-7595

Production Method 14

Reaction Conditions
1.1 Catalysts: Zinc acetate ;  1 h, 0.8 bar, 200 °C
Reference
Dual catalytic activity of antimony (III) oxide: The polymerization catalyst for synthesis of polyethylene terephthalate also catalyze depolymerization
Mohammadi, Somayeh; Enayati, Mojtaba, Polymer Degradation and Stability, 2022, 206,

Production Method 15

Reaction Conditions
1.1 Catalysts: Manganese oxide (MnO2) ,  Graphene (oxide) ;  10 min, 200 °C
Reference
Synthesis of two-dimensional holey MnO2/graphene oxide nanosheets with high catalytic performance for the glycolysis of poly(ethylene terephthalate)
Jin, Se Bin; Jeong, Jae-Min; Son, Seon Gyu; Park, Seung Hwa; Lee, Kyoung G.; et al, Materials Today Communications, 2021, 26,

Production Method 16

Reaction Conditions
1.1 Reagents: Ethylene glycol Catalysts: Iron oxide (Fe3O4) ,  Carbon ;  120 min, 190 °C
Reference
Fe3O4-boosted MWCNT as an efficient sustainable catalyst for PET glycolysis
Al-Sabagh, A. M.; Yehia, F. Z.; Harding, David R. K.; Eshaq, Gh.; El Metwally, A. E., Green Chemistry, 2016, 18(14), 3997-4003

Production Method 17

Reaction Conditions
1.1 Catalysts: Cobalt iron oxide (CoFe2O4) ;  2.5 h, 195 °C
Reference
Catalytic glycolysis of polyethylene terephthalate (PET) by solvent-free mechanochemically synthesized MFe2O4 (M = Co, Ni, Cu and Zn) spinel
Anggo Krisbiantoro, Philip; Chiao, Yu-Wen; Liao, Weisheng; Sun, Jih-Peng; Tsutsumi, Daiki; et al, Chemical Engineering Journal (Amsterdam, 2022, 450,

Production Method 18

Reaction Conditions
1.1 Reagents: Carbon Catalysts: Zinc acetate Solvents: Ethylene glycol ;  90 min, 190 °C
Reference
Method for photothermal degradation of polyester
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Catalysts: tert-Butylamine ,  Lithium bromide Solvents: Ethylene glycol ;  10 min, pH 13, 0.2 atm, 210 °C
Reference
Efficient method and mechanism of depolymerization of PET under conventional heating and microwave radiation using t-BuNH2/Lewis acids
Trejo-Carbajal, Nayely; Ambriz-Luna, Karina I.; Herrera-Gonzalez, Ana M., European Polymer Journal, 2022, 175,

Production Method 20

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Ethylene glycol ;  15 min, 220 °C
Reference
Method for degrading waste polyester based on magnetically recyclable nanocatalyst
, China, , ,

Bis(2-hydroxyethyl) terephthalate Raw materials

Bis(2-hydroxyethyl) terephthalate Preparation Products

Additional information on Bis(2-hydroxyethyl) terephthalate

Introduction to Bis(2-hydroxyethyl) Terephthalate (CAS No. 959-26-2)

Bis(2-hydroxyethyl) terephthalate, commonly known by its CAS number 959-26-2, is a versatile chemical compound with significant applications in various industries, particularly in the field of polymer chemistry and pharmaceutical research. This compound, derived from terephthalic acid and ethylene glycol, exhibits unique properties that make it valuable for a wide range of industrial and scientific purposes.

The molecular structure of Bis(2-hydroxyethyl) terephthalate consists of a central terephthalic acid moiety linked to two hydroxyethyl groups. This structure imparts flexibility and solubility characteristics that are highly beneficial in the synthesis of polymers, such as polyethylene terephthalate (PET). PET, a well-known polymer, is widely used in the production of beverage bottles, fibers, and films due to its durability and thermal stability.

In recent years, research has focused on the environmental and biological impact of Bis(2-hydroxyethyl) terephthalate. Studies have shown that this compound can be effectively biodegraded under certain conditions, making it a more sustainable alternative to other petroleum-based chemicals. The biodegradability of this compound is attributed to its hydroxyl groups, which facilitate enzymatic breakdown processes. This finding is particularly relevant in the context of developing eco-friendly materials that minimize environmental footprint.

Moreover, Bis(2-hydroxyethyl) terephthalate has found applications in pharmaceutical research as a precursor for synthesizing novel drug delivery systems. Its ability to form stable complexes with various bioactive molecules has opened new avenues in targeted drug delivery. For instance, researchers have explored its use in creating micelles and nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and reducing side effects. These advancements highlight the compound's potential in improving therapeutic outcomes.

The chemical properties of Bis(2-hydroxyethyl) terephthalate also make it suitable for use as an intermediate in the production of specialty chemicals. Its reactivity with other monomers allows for the synthesis of copolymers with tailored properties, which can be used in high-performance applications such as coatings, adhesives, and sealants. The ability to modify its molecular structure further enhances its utility in industrial processes.

In addition to its industrial applications, Bis(2-hydroxyethyl) terephthalate has been studied for its potential role in sustainable agriculture. Researchers have investigated its use as a plant growth regulator, demonstrating its ability to promote root development and improve stress tolerance in crops. This application could contribute significantly to enhancing agricultural productivity while reducing the reliance on synthetic fertilizers and pesticides.

The synthesis of Bis(2-hydroxyethyl) terephthalate typically involves the esterification of terephthalic acid with ethylene glycol under controlled conditions. Advances in catalytic processes have improved the efficiency and yield of this reaction, making it more cost-effective and environmentally friendly. These improvements are crucial for scaling up production while maintaining sustainability standards.

Recent studies have also explored the use of Bis(2-hydroxyethyl) terephthalate in the development of advanced materials for energy storage applications. Its ability to form stable ionic liquids has been exploited in creating novel electrolytes for lithium-ion batteries. These electrolytes exhibit high conductivity and thermal stability, which are essential for improving battery performance. Such findings underscore the compound's versatility beyond traditional polymer applications.

The safety profile of Bis(2-hydroxyethyl) terephthalate is another area of interest. Toxicological studies have demonstrated that this compound is relatively non-toxic at typical exposure levels, making it safe for industrial use. However, as with any chemical substance, proper handling and storage procedures should be followed to minimize potential risks. Regulatory agencies continue to monitor its use to ensure compliance with safety standards.

In conclusion, Bis(2-hydroxyethyl) terephthalate (CAS No. 959-26-2) is a multifunctional compound with broad applications across various sectors. Its role in polymer chemistry, pharmaceutical research, sustainable agriculture, and energy storage highlights its importance in modern science and industry. As research continues to uncover new uses for this compound, its impact on technological advancements and environmental sustainability is expected to grow further.

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